Ethyl 5-hydroxy-1,2,6-trimethylindole-3-carboxylate

Description

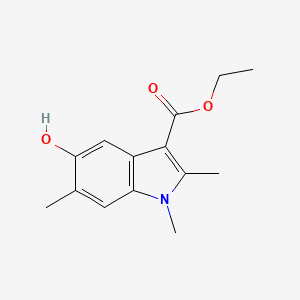

Ethyl 5-hydroxy-1,2,6-trimethylindole-3-carboxylate is a substituted indole derivative characterized by a hydroxy group at position 5, methyl groups at positions 1, 2, and 6, and an ethyl carboxylate moiety at position 2. This compound belongs to the class of indole alkaloids, which are widely studied for their pharmacological and material science applications. Its synthesis typically involves the Nenitzescu indole synthesis, a classical method for generating 5-hydroxyindole derivatives through the reaction of benzoquinone with β-aminocrotonic esters under optimized solvent conditions (e.g., acetic acid/ethyl acetate) .

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

ethyl 5-hydroxy-1,2,6-trimethylindole-3-carboxylate |

InChI |

InChI=1S/C14H17NO3/c1-5-18-14(17)13-9(3)15(4)11-6-8(2)12(16)7-10(11)13/h6-7,16H,5H2,1-4H3 |

InChI Key |

XYYQSFYSCZYQLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C(=C2)C)O)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 5-hydroxy-1,2,6-trimethyl-1H-indole-3-carboxylate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Industrial production methods often involve multi-step organic synthesis, including the use of methanesulfonic acid under reflux conditions in methanol .

Chemical Reactions Analysis

Ethyl 5-hydroxy-1,2,6-trimethyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted indoles .

Scientific Research Applications

Ethyl 5-hydroxy-1,2,6-trimethyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-1,2,6-trimethyl-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes like 5-lipoxygenase, which plays a role in inflammatory processes . The compound’s effects are mediated through its ability to bind to specific receptors and modulate their activity, leading to various biological responses .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Indole Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| This compound | 1-Me, 2-Me, 6-Me, 5-OH, 3-COOEt | C₁₅H₁₇NO₃ | 263.30 | Hydroxy, carboxylate, methyl |

| Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate (Dimecarbine) | 1-Me, 2-Me, 5-OH, 3-COOEt | C₁₄H₁₅NO₃ | 249.27 | Hydroxy, carboxylate, methyl |

| Ethyl 5-methoxyindole-2-carboxylate | 5-OMe, 2-COOEt | C₁₂H₁₃NO₃ | 219.24 | Methoxy, carboxylate |

| Methyl 2-(2,3-difluorobenzyl)-5-hydroxy-1,6,6-trimethyl-3-oxo-1,2,3,6-tetrahydropyridazine-4-carboxylate | 2-(2,3-F₂-benzyl), 5-OH, 1-Me, 6-Me, 3-oxo | C₁₈H₂₀F₂N₂O₄ | 366.36 | Hydroxy, oxo, difluorobenzyl |

Key Observations:

Hydroxy vs. Methoxy Groups : Ethyl 5-methoxyindole-2-carboxylate lacks the hydrogen-bonding capability of the 5-hydroxy group, which could reduce intermolecular interactions in crystal packing or receptor binding .

Heterocyclic Core Variation : The pyridazine derivative (Table 1, row 4) replaces the indole ring with a tetrahydropyridazine system, introducing an oxo group and difluorobenzyl substituent. This structural divergence likely shifts biological targets due to altered electronic properties and steric bulk .

Hydrogen Bonding and Crystallography

The 5-hydroxy group in the target compound participates in hydrogen-bonding networks, as observed in related indole derivatives. Graph set analysis (e.g., Etter’s formalism) could classify these interactions, influencing crystal packing and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.